

2,6-Diaminophenol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **2,6-Diaminophenol**

Cat. No.: **B1348841**

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This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of **2,6-Diaminophenol** (CAS No: 22440-82-0). This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Properties

2,6-Diaminophenol is an aromatic organic compound containing a phenol ring substituted with two amino groups at the ortho positions relative to the hydroxyl group. Its structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Structure:

- IUPAC Name: **2,6-diaminophenol**[\[1\]](#)[\[2\]](#)
- Molecular Formula: **C₆H₈N₂O**[\[3\]](#)[\[4\]](#)
- Canonical SMILES: **C1=CC(=C(C(=C1)N)O)N**[\[1\]](#)[\[2\]](#)
- InChI Key: **XBQYRNRIHZDZPK-UHFFFAOYSA-N**[\[1\]](#)[\[2\]](#)[\[4\]](#)

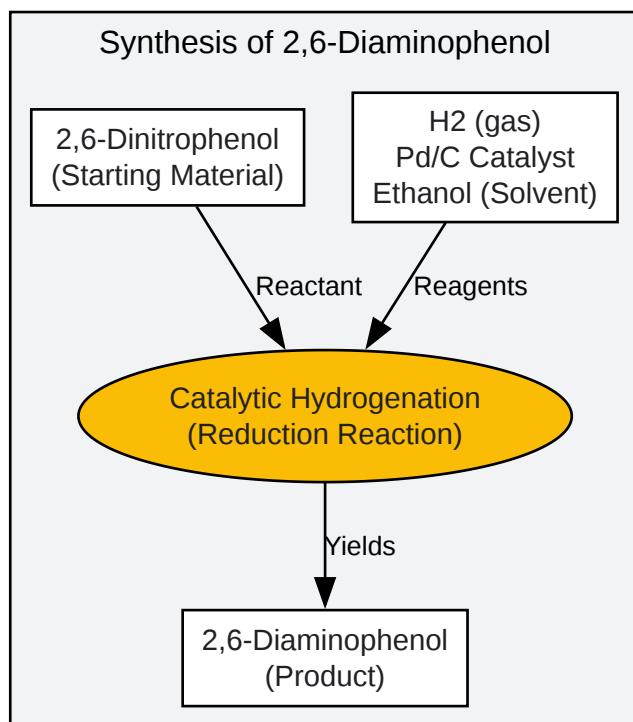
The key chemical and physical properties of **2,6-Diaminophenol** are summarized in the table below. It is important to note that several physical properties, such as boiling point and pKa, are primarily available as predicted values from computational models.

Table 1: Chemical Properties of **2,6-Diaminophenol**

Property	Value	Source
Molecular Weight	124.14 g/mol	[3][4]
CAS Number	22440-82-0	[3][4]
Appearance	Solid (form may vary)	Assumed
Boiling Point	295.4 ± 30.0 °C (Predicted)	[5]
Density	1.343 ± 0.06 g/cm³ (Predicted)	[5]
pKa	9.55 ± 0.10 (Predicted)	[5]
Solubility	Expected to be soluble in polar organic solvents like alcohols and water.[6]	Inferred from related diaminophenols
Storage	2-8°C, Sealed in a dry environment	[5]

Synthesis and Reactivity

A common and effective method for the synthesis of aminophenols is the reduction of the corresponding nitrophenols. For **2,6-diaminophenol**, a plausible synthetic route involves the catalytic hydrogenation of 2,6-dinitrophenol. This method is widely used for its high efficiency and clean conversion.



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Figure 1. Synthetic workflow for **2,6-Diaminophenol** via catalytic hydrogenation.

Experimental Protocol: Synthesis via Reduction

The following is a representative protocol for the synthesis of **2,6-diaminophenol** based on established methods for the reduction of dinitrophenols.[7][8]

Materials:

- 2,6-Dinitrophenol
- 10% Palladium on Carbon (Pd/C) catalyst
- Ethanol (reagent grade)
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)

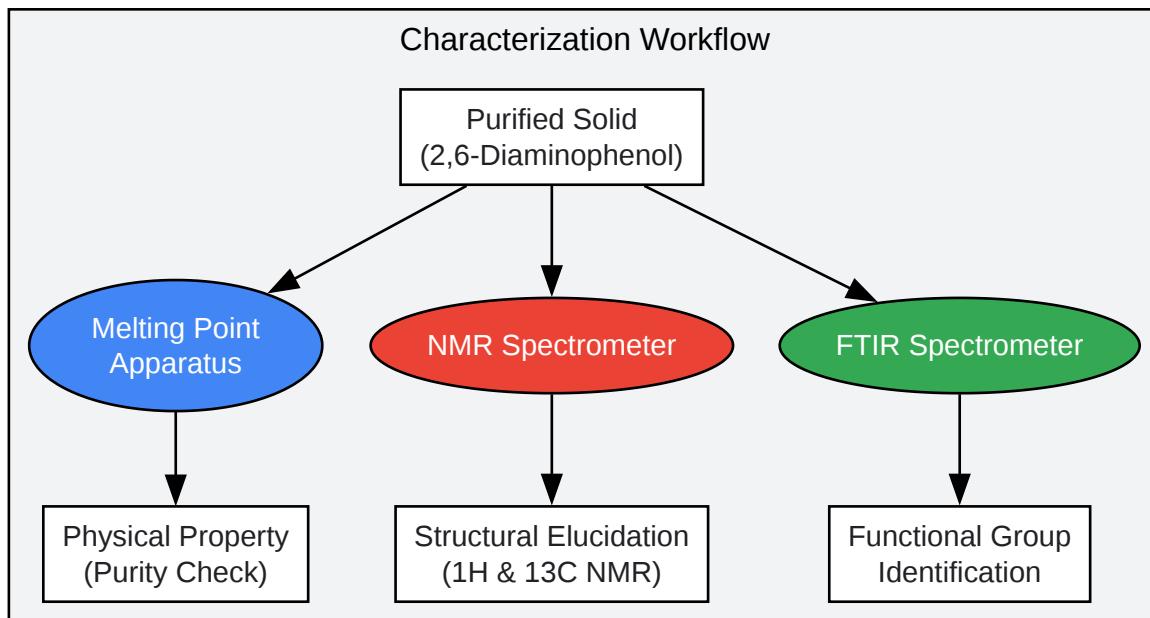
- Diatomaceous earth (e.g., Celite®)
- Rotary evaporator
- Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

- Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,6-dinitrophenol (1.0 eq) in ethanol.
- Inerting: Purge the vessel with nitrogen gas to remove all oxygen.
- Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under a nitrogen atmosphere.
- Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and begin vigorous stirring.
- Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to check for the disappearance of the starting material.
- Work-up: Once the reaction is complete, carefully depressurize the vessel and purge it with nitrogen gas.
- Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2,6-diaminophenol**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Chemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized **2,6-diaminophenol**. The following are standard experimental protocols for its analysis.



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Figure 2. General workflow for the chemical characterization of synthesized compounds.

Protocol: Melting Point Determination

Methodology:

- Place a small amount of the dry, purified product into a capillary tube, sealed at one end.
- Compact the sample by tapping the tube.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. A sharp melting range typically indicates high purity.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for phenols and amines.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals for **2,6-diaminophenol** would include:
 - Aromatic protons on the benzene ring (typically in the 6.0-7.5 ppm range).[9]
 - A broad singlet for the phenolic hydroxyl (-OH) proton, with a chemical shift that can vary depending on concentration and solvent.[10]
 - Broad signals for the two amino (-NH₂) protons.[9]
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals would include:
 - Signals for the aromatic carbons. The carbon bearing the -OH group (C-O) would typically appear in the 140-160 ppm range, while carbons bearing the -NH₂ groups (C-N) would be in a similar or slightly downfield range. Other aromatic carbons (C-H) would appear around 110-130 ppm.[11][12]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

- Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (if soluble). For solids, Attenuated Total Reflectance (ATR) is a common and simple method.

- Spectrum Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands. For **2,6-diaminophenol**, key peaks would be:[10][13][14]
 - O-H Stretch (Phenol): A broad band in the region of 3550-3200 cm^{-1} .
 - N-H Stretch (Amine): Two distinct bands (for the symmetric and asymmetric stretching of the primary amine) in the 3500-3300 cm^{-1} region.
 - C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm^{-1} region.
 - C-O Stretch (Phenol): A band in the 1260-1180 cm^{-1} region.
 - C-N Stretch (Amine): A band in the 1340-1250 cm^{-1} region.

Safety and Handling

2,6-Diaminophenol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Based on data for related aminophenols, the compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.

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